4-hydroxy-N-(4-methoxyphenyl)benzamide
Description
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Properties
IUPAC Name |
4-hydroxy-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-8-4-11(5-9-13)15-14(17)10-2-6-12(16)7-3-10/h2-9,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZXCMYTRCPVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4'-methoxy-4-hydroxybenzanilide CAS number and synonyms
Executive Summary
4'-Methoxy-4-hydroxybenzanilide (IUPAC: N-(4-methoxyphenyl)-4-hydroxybenzamide) is a bioactive diaryl amide scaffold with significant utility in medicinal chemistry and dermato-cosmetics. Structurally, it consists of a 4-hydroxybenzoyl moiety linked via an amide bond to a 4-methoxyaniline (p-anisidine) group.
This molecule acts as a privileged structure , exhibiting dual functionality:
-
Tyrosinase Inhibition: It functions as a potent melanogenesis inhibitor, often outperforming kojic acid in specific assays due to its structural similarity to tyrosine and L-DOPA.
-
Estrogenic Modulation: Its phenolic pharmacophore mimics 17
-estradiol, allowing interaction with Estrogen Receptors (ER and ER ), making it a relevant probe in endocrine research.
Chemical Identity & Properties
Nomenclature & Identification
| Parameter | Detail |
| Common Name | 4'-Methoxy-4-hydroxybenzanilide |
| IUPAC Name | N-(4-methoxyphenyl)-4-hydroxybenzamide |
| Synonyms | 4-Hydroxy-N-(4-methoxyphenyl)benzamide; p-Hydroxy-p'-methoxybenzanilide |
| Chemical Formula | |
| Molecular Weight | 243.26 g/mol |
| SMILES | COc1ccc(NC(=O)c2ccc(O)cc2)cc1 |
| InChIKey | Computed from structure:[1][2][3][4][5]BCZXCMYTRCPVQM-UHFFFAOYSA-N |
Critical Note on CAS Numbers: Commercial CAS numbers for this specific isomer vary by vendor and salt form. It is frequently confused with its reverse amide isomer, N-(4-hydroxyphenyl)-4-methoxybenzamide (CAS 5096-57-1) or the benzyl derivative (CAS 1019441-41-8). Researchers must verify the structure 4-HO-Ph-CO-NH-Ph-4-OMe rather than relying solely on CAS queries.
Physicochemical Profile
| Property | Value (Experimental/Predicted) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 228–230 °C (Solvent dependent) |
| LogP | ~2.5 (Lipophilic, suitable for dermal penetration) |
| Solubility | Soluble in DMSO, DMF, Ethanol; Poorly soluble in water |
| pKa | ~8.5 (Phenolic OH), ~14 (Amide NH) |
Synthesis Protocols
The synthesis of 4'-methoxy-4-hydroxybenzanilide requires careful selection of coupling agents to prevent self-polymerization of the unprotected hydroxy group or to avoid harsh conditions that might cleave the methoxy ether.
Method A: Carbodiimide Coupling (Mild/Green)
Recommended for small-scale research synthesis to maximize yield and purity.
Reagents:
-
A: 4-Hydroxybenzoic acid (1.0 eq)[6]
-
B: 4-Methoxyaniline (p-Anisidine) (1.0 eq)
-
Coupling Agent: EDC
HCl (1.2 eq) and HOBt (1.2 eq) -
Base: DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Protocol:
-
Activation: Dissolve 4-hydroxybenzoic acid in DMF under nitrogen atmosphere. Add EDC
HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester. -
Amidation: Add 4-methoxyaniline and DIPEA dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
-
Work-up: Dilute reaction mixture with 1N HCl (to remove unreacted amine and DIPEA). Extract with Ethyl Acetate.
-
Purification: Wash organic layer with saturated
(removes unreacted acid) and brine. Dry over . Recrystallize from Ethanol/Water.[6]
Method B: Acyl Chloride Route (Scale-Up)
Requires protection of the phenolic hydroxyl group to prevent side reactions.
Protocol:
-
Protection: React 4-hydroxybenzoic acid with Acetic Anhydride to form 4-acetoxybenzoic acid .
-
Chlorination: Reflux 4-acetoxybenzoic acid with Thionyl Chloride (
) to generate 4-acetoxybenzoyl chloride . -
Coupling: React the acid chloride with 4-methoxyaniline in DCM with Triethylamine (TEA) at 0°C.
-
Deprotection: Treat the intermediate (4'-methoxy-4-acetoxybenzanilide) with Potassium Carbonate (
) in Methanol to cleave the acetyl group, yielding the free phenol product.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway for 4'-methoxy-4-hydroxybenzanilide.
Biological Mechanisms & Applications[7]
Tyrosinase Inhibition (Depigmentation)
This molecule is a structural analogue of Tyrosine (the natural substrate of tyrosinase). It acts as a competitive inhibitor, preventing the enzymatic conversion of Tyrosine to DOPAquinone, the rate-limiting step in melanin synthesis.
-
Mechanism: The phenolic hydroxyl group coordinates with the binuclear Copper (Cu) active site of the tyrosinase enzyme. The amide backbone provides rigid spacing, and the 4'-methoxy group occupies the hydrophobic pocket, enhancing binding affinity.
-
Potency: In mushroom tyrosinase assays, benzanilide derivatives often exhibit
values in the low micromolar range ( ), comparable to or better than Kojic Acid.
Estrogenic Activity
The 4-hydroxybenzanilide scaffold shares pharmacophoric features with Parabens and Diethylstilbestrol .
-
Receptor Binding: It binds to the Ligand Binding Domain (LBD) of Estrogen Receptor Alpha (ER
). -
Implication: While useful as a probe, this activity necessitates toxicological screening (endocrine disruption potential) if developed for topical pharmaceutical use.
Mechanism of Action Diagram
Figure 2: Mechanism of competitive tyrosinase inhibition preventing melanogenesis.
References
-
Synthesis & Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link
-
Tyrosinase Inhibition: Niu, C., et al. (2018). Synthesis and tyrosinase inhibitory activity of N-substituted-4-hydroxybenzamide derivatives. Bioorganic & Medicinal Chemistry Letters, 28(19), 3165-3168. Link
-
Benzanilide Scaffolds: Okamura, Y., et al. (2002). Estrogenic activity of benzanilide derivatives. Journal of Medicinal Chemistry, 45(25), 5440-5448. Link
-
PubChem Compound Summary: 4-Hydroxy-N-[(4-methoxyphenyl)methyl]benzamide (Structural Analog Reference). Link
Sources
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- 3. Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methoxybenzamide | 3424-93-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Microwave-Assisted Synthesis of Hydroxy-Benzanilides
Introduction: Accelerating the Discovery of Bioactive Scaffolds
Hydroxy-benzanilides represent a critical class of chemical compounds, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] The specific placement of the hydroxyl group on either the benzoyl or aniline moiety can lead to dramatically different biological activities, making these scaffolds highly valuable in drug discovery for identifying potent therapeutic hits.[1][2] For instance, different hydroxylated benzanilides have shown efficacy as DNA-PK inhibitors, rotamase inhibitors, and potent antifungal agents.[1][3]
Traditional methods for synthesizing these molecules, typically involving the condensation of carboxylic acids and amines, often face significant limitations. These include the need for harsh reaction conditions, long reaction times, low yields, and the formation of unwanted side products, which complicates purification.[2]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technology that overcomes many of these challenges.[4][5] By utilizing direct, efficient heating through microwave irradiation, MAOS dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[6][7][8] This technique consistently leads to higher product yields, improved purity by minimizing side-product formation, and reduced energy consumption, aligning with the principles of sustainable chemistry.[9][10] This application note provides a comprehensive guide to the principles, protocols, and best practices for the microwave-assisted synthesis of hydroxy-benzanilides, designed for researchers and professionals in drug development.
The Science Behind Microwave-Assisted Amide Bond Formation
Mechanism of Microwave Heating
Unlike conventional heating methods that transfer energy indirectly via conduction and convection, microwave synthesis relies on the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[7][11] The heating is driven by two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents used in benzanilide synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, resulting in intense, uniform, and rapid internal heating.[4][9][11]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth in the oscillating electric field. Collisions with surrounding molecules generate heat, contributing to the overall temperature increase.[4]
This "volumetric" heating mechanism is incredibly efficient, allowing for precise temperature control and avoiding the "hot wall" effect seen in conventional heating, which often leads to byproduct formation.[7]
Mechanism of Amide Bond Formation
The formation of a benzanilide involves the creation of an amide bond between a hydroxybenzoic acid and a hydroxyaniline. This condensation reaction typically requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. While various coupling agents can be used, microwave irradiation can often promote the direct amidation, especially at elevated temperatures. The high temperatures achievable in sealed vessels under microwave conditions (superheating) provide the necessary activation energy to drive the reaction forward at an accelerated rate.[8][12]
Experimental Protocols and Methodologies
Essential Equipment and Safety
Equipment:
-
Dedicated Microwave Reactor: A laboratory-grade single-mode microwave reactor with integrated temperature and pressure sensors is mandatory.[13] Domestic microwave ovens must not be used as they lack the necessary safety features and controls, posing a significant risk of explosion and exposure to hazardous fumes.[14]
-
Microwave Process Vials: Use only pressure-rated glass vials and caps specified by the microwave reactor manufacturer.[13]
-
Magnetic Stir Bars
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
-
Analytical Instruments for characterization (HPLC, NMR, MS, Melting Point Apparatus).
Safety Precautions:
-
High Pressure: Reactions in sealed vessels are heated well above the solvent's boiling point, generating significant internal pressure.[13] Never exceed the manufacturer's recommended volume, temperature, or pressure limits for the vials.
-
Cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before removing it from the reactor and opening the cap.[13]
-
Ventilation: All experiments should be conducted within a certified laboratory fume hood to avoid inhaling potentially toxic fumes.[14]
-
Reagent Stability: Be aware of the thermal stability of your reagents. Some compounds may decompose at the high temperatures achieved during microwave synthesis.[14]
General Protocol: Microwave-Assisted Synthesis of 4-Hydroxy-N-(4-hydroxyphenyl)benzanilide
This protocol details a representative synthesis. Molar equivalents and reaction parameters should be optimized for different substrates.
Step 1: Reagent Preparation
-
Place a magnetic stir bar into a 10 mL microwave process vial.
-
Add 4-hydroxybenzoic acid (e.g., 138 mg, 1.0 mmol).
-
Add 4-aminophenol (e.g., 109 mg, 1.0 mmol).
-
Add a suitable polar solvent (e.g., 3-4 mL of N,N-Dimethylformamide (DMF) or a 1:1 mixture of Ethanol:Water). Polar solvents with a high dielectric loss factor (tan δ) are most effective for microwave heating.[15]
Step 2: Microwave Reactor Setup & Operation
-
Securely cap the process vial according to the manufacturer's instructions.
-
Place the vial into the cavity of the microwave reactor.
-
Program the following reaction parameters:
-
Target Temperature: 150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Maximum Power: 200 W (or use variable power control to maintain temperature)
-
Stirring: 600 RPM
-
-
Initiate the microwave program. The instrument will automatically monitor and adjust power to maintain the set temperature.
Step 3: Product Work-up and Isolation
-
Once the program is complete, allow the vial to cool to below 50 °C using the reactor's integrated cooling system.
-
Carefully uncap the vial in the fume hood.
-
Pour the reaction mixture into a beaker containing 50 mL of cold water while stirring.
-
A precipitate of the crude hydroxy-benzanilide should form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with additional cold water (2 x 20 mL) to remove any residual solvent and unreacted starting materials.
-
Allow the product to air-dry or dry in a vacuum oven at a low temperature.
Step 4: Purification
-
The crude product can be purified by recrystallization. A common solvent system is an ethanol/water mixture.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the pure crystals by vacuum filtration and dry them thoroughly.
Step 5: Characterization
-
Determine the melting point of the purified product.
-
Confirm the structure and purity using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[16][17]
Visualization of the Experimental Workflow
Caption: Simplified mechanism of direct amidation under microwave irradiation.
Concluding Remarks
Microwave-assisted synthesis offers a powerful, efficient, and green alternative to conventional methods for producing hydroxy-benzanilides. [10][18]The significant reduction in reaction times, coupled with improved yields and product purity, makes this technology exceptionally well-suited for the rapid synthesis of compound libraries in drug discovery and development. [6]By adhering to proper safety protocols and utilizing dedicated microwave instrumentation, researchers can reliably and reproducibly synthesize these valuable molecular scaffolds, accelerating the pace of scientific innovation.
References
- International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
- Advanced Journal of Chemistry, Section A. (2019, January 2).
- Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17).
- RFHIC. RF Energy Industrial I Microwave-Driven Chemical Reactions.
- Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800.
- CEM Corporation.
- Organic Syntheses Procedure. (n.d.).
- Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB.
- Chemical Science (RSC Publishing). (2015, December 3). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)
- RSC Publishing. (2015, December 3). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)
- Organic Chemistry Portal. (n.d.). Microwave Synthesis.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- MDPI. (2020, April 11).
- ResearchGate. (2026, January 3). Microwave Assisted Synthesis of BenzilideneBenzylamine and Its Acetylcholinesterase and Butyrylcholinesterase Activity.
- Arabian Journal of Chemistry. (2024, July 17). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020, April 24). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- ResearchGate. (2025, August 10).
- MDPI. (n.d.). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents.
- MDPI. (n.d.).
- PrepChem.com. (n.d.).
- Scholars Research Library. (n.d.). A brief review: Microwave assisted organic reaction.
- ResearchGate. (2025, December 18). RAPID SOLVENT-FREE MICROWAVE ASSISTED SYNTHESIS OF SOME N'-BENZYLIDENE SALICYLIC ACID HYDRAZIDES.
- SciTechnol. (n.d.).
- BS Public
- MDPI. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method. (2025, October 25).
- ResearchGate. (2025, August 6). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.
- Scribd. (n.d.). Synthesis of Benzanilide.
- SciSpace. (n.d.).
- Wiley Online Library. (2020, January 1).
- ResearchGate. (2015, December 3). A Diversity-Oriented Synthesis of Bioactive Benzanilides by a Regioselective C(sp2)
- PubMed. (2020, January 1).
- MDPI. (2025, April 2). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections.
Sources
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Introduction: Navigating the Challenges of Phenolic Acid Coupling
An In-Depth Guide to Amide Coupling of 4-Hydroxybenzoic Acid using EDC/HOBt
Amide bond formation is a fundamental transformation in organic synthesis, central to the construction of pharmaceuticals, agrochemicals, and advanced materials. While numerous methods exist, the direct coupling of a carboxylic acid and an amine is kinetically slow and requires activation of the carboxyl group. The carbodiimide-mediated approach, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a widely adopted strategy due to its operational simplicity and the water-solubility of its urea byproduct, which simplifies purification.[1][2]
However, substrates like 4-hydroxybenzoic acid introduce a significant challenge: the presence of a nucleophilic phenolic hydroxyl group. This group can compete with the amine nucleophile, leading to undesirable side reactions such as O-acylation and polymer formation.[3] This application note provides a comprehensive guide for researchers on effectively utilizing the EDC/HOBt coupling system to mediate the amidation of 4-hydroxybenzoic acid, a protocol designed to maximize yield and minimize side-product formation. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and offer field-tested troubleshooting advice.
The Synergistic Mechanism of EDC and HOBt
The success of this coupling reaction hinges on the synergistic action of EDC and 1-Hydroxybenzotriazole (HOBt). While EDC is the primary activating agent, HOBt serves as a crucial additive that intercepts a highly reactive, unstable intermediate to prevent side reactions and enhance overall efficiency.[4][5]
-
Activation of the Carboxylic Acid: The reaction initiates with the protonation of EDC, followed by the nucleophilic attack of the carboxylate from 4-hydroxybenzoic acid. This forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack, but it is also unstable and prone to rearrangement into an unreactive N-acylurea byproduct.[2][5]
-
The Critical Role of HOBt: HOBt rapidly traps the O-acylisourea intermediate to form a more stable, yet highly reactive, HOBt-ester (benzotriazolyl ester).[6][7] This transesterification is the key to a successful reaction for two primary reasons:
-
Suppression of Side Reactions: The HOBt-ester is significantly less prone to rearrangement than the O-acylisourea, thus minimizing the formation of the N-acylurea byproduct.[5] Crucially, it is also more selective towards aminolysis (reaction with the amine) than O-acylation (reaction with the phenolic -OH group).
-
Increased Coupling Efficiency: The HOBt-ester is a potent acylating agent that readily reacts with the desired amine to form the stable amide bond, regenerating HOBt, which can then participate in another catalytic cycle.[4][7]
-
-
Amide Bond Formation: The final step is the nucleophilic attack of the amine on the activated HOBt-ester, leading to the formation of the target amide and the release of HOBt.
The entire mechanistic pathway is illustrated below.
Caption: Reaction mechanism for EDC/HOBt mediated amide coupling.
Detailed Experimental Protocol
This protocol provides a general method for the coupling of 4-hydroxybenzoic acid with a representative amine (e.g., benzylamine). Reagent quantities should be adjusted based on the specific amine used.
Materials and Reagents
-
4-Hydroxybenzoic acid
-
Amine (e.g., Benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if amine is a hydrochloride salt)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, standard glassware
-
Silica gel for column chromatography
Reagent Stoichiometry Table (Example Reaction)
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 4-Hydroxybenzoic Acid | 138.12 | 1.0 | 1.38 g |
| Benzylamine | 107.15 | 1.1 | 1.18 g (1.21 mL) |
| EDC·HCl | 191.70 | 1.2 | 2.30 g |
| HOBt·H₂O | 153.14 | 1.2 | 1.84 g |
| Anhydrous DMF | - | - | 50 mL (0.2 M) |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzoic acid (1.0 eq), the amine (1.1 eq), and HOBt·H₂O (1.2 eq).[2][3]
-
Solvation: Add anhydrous DMF (or DCM) to dissolve the reactants, typically to a concentration of 0.1-0.5 M. Stir the mixture until all solids are dissolved.
-
Cooling: Place the reaction flask in an ice bath and cool the solution to 0 °C with continuous stirring. This is critical to control the initial exothermic reaction upon EDC addition and minimize potential side reactions.[1]
-
Activation: Once the solution is cold, add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes. Adding the EDC last to the cold mixture of all other components is a common and effective practice.[8]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[3]
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 3-4 times the volume of DMF).
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove any unreacted amine and base.
-
Wash with saturated aqueous NaHCO₃ (2x) to remove unreacted 4-hydroxybenzoic acid and HOBt.
-
Finally, wash with brine (1x) to remove residual water. The water-soluble urea byproduct from EDC will be removed during these aqueous washes.[1]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[3]
Caption: Step-by-step experimental workflow.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive EDC due to moisture.[9]2. Poorly nucleophilic or sterically hindered amine.[3]3. Poor solubility of starting materials. | 1. Use a fresh bottle of EDC·HCl; ensure all glassware and solvents are anhydrous.[3]2. Increase reaction time/temperature. For very challenging amines, consider a more potent coupling reagent like HATU.[3][9]3. Use a more polar aprotic solvent like DMF or NMP. |
| Significant O-Acylation Side Product | 1. Reaction temperature is too high.2. Insufficient HOBt to effectively trap the O-acylisourea intermediate. | 1. Ensure the reaction is cooled to 0 °C before and during the addition of EDC.[5]2. Verify the stoichiometry of HOBt (at least 1.0-1.2 eq). If the issue persists for a valuable substrate, consider protecting the phenol group, although this protocol aims to avoid that necessity.[3] |
| N-Acylurea Byproduct Detected | 1. HOBt is not effectively competing with the rearrangement of the O-acylisourea intermediate. | 1. This is the primary role of HOBt; ensure its quality and stoichiometry are correct. This side reaction is significantly suppressed in the presence of HOBt.[5] |
| Difficult Purification | 1. Incomplete removal of the water-soluble EDC urea byproduct (EDU).2. Similar polarity of product and starting materials. | 1. Perform thorough aqueous washes as described in the work-up. EDU is highly water-soluble.[1]2. Optimize column chromatography conditions (e.g., try a different solvent system, use a shallower gradient). |
Conclusion
The EDC/HOBt coupling system represents a robust and reliable method for the synthesis of amides from 4-hydroxybenzoic acid. By understanding the underlying mechanism, particularly the critical role of HOBt in forming a reactive ester intermediate, researchers can effectively suppress common side reactions like O-acylation and N-acylurea formation. Adherence to the detailed protocol, including maintaining anhydrous conditions, controlling reaction temperature, and performing a thorough aqueous work-up, is key to achieving high yields of the desired amide product. This method provides an excellent balance of reactivity, selectivity, and operational simplicity, making it a valuable tool for professionals in chemical research and drug development.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). WINTIME CHEMO.
- How does HOBt affect the conjugation efficiency? (2025, July 17). Wintime Tech.
-
Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Technical Support Center: Synthesis of Substituted Dihydroxybenzamides. (n.d.). Benchchem.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (n.d.). Benchchem.
- Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry.
- Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis.
- What is the correct order of addition for EDCI and HOBt? (2025, September 13). Reddit.
- Application Notes and Protocols for Amide Bond Formation using EDC and HATU. (n.d.). Benchchem.
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Application Notes & Protocols for the General Synthesis of Phenolic Benzamides
Abstract
Phenolic benzamides represent a privileged scaffold in medicinal chemistry and materials science, renowned for their diverse biological activities, including roles as histone deacetylase (HDAC) inhibitors, anti-inflammatory agents, and antipsychotics.[1][2][3][4] Their synthesis, however, presents a distinct chemical challenge: the chemoselective acylation of an aminophenol at the more nucleophilic amino group in the presence of a potentially reactive phenolic hydroxyl group. This guide provides a comprehensive overview of the principal synthetic strategies for preparing phenolic benzamides, delving into the mechanistic rationale behind each method. We offer field-proven, step-by-step protocols for the classic Schotten-Baumann reaction and modern peptide coupling methodologies, supplemented with expert insights to aid in method selection and optimization. This document is intended for researchers, scientists, and drug development professionals seeking a robust and practical understanding of this vital synthetic transformation.
The Core Challenge: Chemoselectivity in Aminophenol Acylation
The foundational challenge in synthesizing phenolic benzamides from aminophenols is managing the reactivity of two distinct nucleophilic sites: the aromatic amine (-NH₂) and the phenolic hydroxyl (-OH). Generally, the amino group is significantly more nucleophilic than the phenolic hydroxyl group. This inherent difference in reactivity is the cornerstone that allows for direct and selective N-acylation under carefully controlled conditions. However, forcing conditions, highly reactive acylating agents, or inappropriate base selection can lead to undesired O-acylation or di-acylation, complicating purification and reducing yields.
Caption: Competing nucleophilic sites on an aminophenol substrate.
The choice of synthetic methodology is therefore a critical decision, balancing reaction efficiency, substrate scope, cost, and the stringency of chemoselectivity required.
Strategy I: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a time-honored and highly effective method for acylating amines and alcohols.[5] In the context of phenolic benzamides, it involves the reaction of an aminophenol with a benzoyl chloride in the presence of an aqueous base.[1][2][6][7]
Causality and Mechanistic Insight: The reaction proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. The key to the reaction's success is the base (typically NaOH or pyridine), which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[8][7] This neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The use of a biphasic system (e.g., DCM/water) or an aqueous medium is common, with the base residing in the aqueous phase.
Caption: General workflow for the Schotten-Baumann reaction.
Protocol 2.1: Synthesis of N-(3-Hydroxyphenyl)benzamide via Schotten-Baumann
This protocol is adapted from the synthesis described in the Pakistan Journal of Chemistry.[2][6]
Materials:
-
3-Aminophenol (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Deionized water
-
Magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (1.0 eq) in 10% aqueous NaOH solution (approx. 10 mL per gram of aminophenol). Cool the flask in an ice bath to 0-5°C with vigorous stirring.
-
Acylation: Add benzoyl chloride (1.05 eq) dropwise to the stirring solution over 15-20 minutes. Ensure the temperature remains below 10°C. A precipitate will begin to form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the crude product thoroughly with cold deionized water to remove any remaining NaOH and sodium chloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(3-hydroxyphenyl)benzamide.
-
Characterization: Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR). The absence of a significant O-acylated byproduct should be verified.
| Parameter | Typical Condition | Rationale / Notes |
| Base | Aqueous NaOH, Pyridine | NaOH neutralizes HCl. Pyridine can act as both a base and a nucleophilic catalyst.[9] |
| Solvent | Water, DCM/H₂O | Biphasic systems can improve handling and product isolation. |
| Temperature | 0°C to Room Temperature | Low temperature controls the exothermic reaction and minimizes hydrolysis of acyl chloride. |
| Stoichiometry | ~1:1 (Amine:Acyl Chloride) | A slight excess of the acyl chloride can be used to drive the reaction to completion. |
Strategy II: Amide Coupling with Activating Agents
Modern amide synthesis, particularly in drug discovery, heavily relies on coupling agents that activate the carboxylic acid component in situ.[10] This approach avoids the need to handle often-lachrymatory and moisture-sensitive acyl chlorides and generally proceeds under milder conditions.
Carbodiimide-Mediated Coupling (EDC)
Carbodiimides, especially the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents for amide bond formation.[11]
Causality and Mechanistic Insight: EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13] This intermediate is highly electrophilic and readily attacked by the amine. However, the O-acylisourea can undergo an intramolecular rearrangement to a stable, unreactive N-acylurea byproduct.[14][15] To mitigate this and to suppress potential racemization of chiral carboxylic acids, an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) is almost always included.[11][16] HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester, which is less prone to side reactions but still sufficiently reactive towards the amine.[11][17]
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Protocol 3.1: EDC/HOBt Coupling for Phenolic Benzamide Synthesis
Materials:
-
Benzoic acid derivative (1.0 eq)
-
Aminophenol derivative (1.0-1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Dissolution: In an oven-dried, nitrogen-flushed flask, dissolve the benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Pre-activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq) and stir for 15-30 minutes. This "pre-activation" step allows for the formation of the HOBt-ester.
-
Amine Addition: Add the aminophenol (1.0-1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.
Uronium/Aminium Salt-Mediated Coupling (HATU)
Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful and efficient coupling reagents available.[18] They are particularly effective for difficult couplings involving sterically hindered substrates or electron-poor amines.[18]
Causality and Mechanistic Insight: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is then intercepted by the amine to form the amide bond.[11][19] The driving force is the formation of the very stable tetramethylurea byproduct. The 7-aza-benzotriazole moiety in HATU leads to superior reactivity compared to HOBt-based reagents like HBTU.[18]
Protocol 3.2: HATU-Mediated Coupling
Materials:
-
Benzoic acid derivative (1.0 eq)
-
Aminophenol derivative (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Dissolution: In an oven-dried, nitrogen-flushed flask, dissolve the benzoic acid (1.0 eq) in anhydrous DMF.
-
Activation & Coupling: Add HATU (1.1 eq), DIPEA (2.5 eq), and finally the aminophenol (1.1 eq) to the solution. The order of addition can be critical; adding the amine last is common practice.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often very fast. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 3.1.
| Reagent Class | Examples | Strengths | Weaknesses / Byproducts |
| Carbodiimides | EDC, DCC | Inexpensive, widely available. EDC's urea byproduct is water-soluble.[11] | Risk of N-acylurea formation and racemization without additives (HOBt/HOAt).[14][16] |
| Uronium/Aminium | HATU, HBTU | Very high reactivity, fast reactions, low racemization, good for hindered substrates.[18] | Higher cost, can form guanidinium byproduct with the amine if not handled correctly. |
| Phosphonium | PyBOP, BOP | High reactivity, does not react with the free amine component, avoiding guanidinium byproduct.[20] | Byproducts can sometimes complicate purification. |
Emerging & Greener Synthetic Alternatives
While the above methods are robust, the field is continually moving towards more sustainable practices.[10]
-
Enzymatic Synthesis: Lipases, such as Candida antarctica lipase B (CALB), can catalyze the chemoselective N-acylation of aminophenols with high efficiency and under mild conditions, often in greener solvents.[21][22][23] This approach avoids stoichiometric waste from coupling agents.
-
Catalytic Amidation: Research into direct catalytic amidation using catalysts based on boric acid or transition metals (e.g., ruthenium) aims to form the amide bond with only the expulsion of water or dihydrogen, representing the ultimate green approach.[24]
Conclusion and Method Selection
The synthesis of phenolic benzamides is a well-established but nuanced process where chemoselectivity is paramount. The choice of method depends on several factors:
-
For large-scale, cost-sensitive synthesis: The Schotten-Baumann reaction remains a viable and economical choice.
-
For routine, small-scale synthesis in a discovery setting: EDC/HOBt offers a reliable and moderately priced option.
-
For challenging substrates (sterically hindered, electron-deficient) or when speed is critical: HATU and other uronium/phosphonium salts are the reagents of choice, despite their higher cost.
By understanding the mechanisms and protocols outlined in this guide, researchers can confidently select and execute the most appropriate strategy for their specific synthetic goals.
Caption: Decision tree for selecting a synthetic method.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
ScienceDirect. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Chem Publishers. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Department of Science and Technology, India. (2024). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. [Link]
-
SciSpace. (2018). Solvent-free synthesis of amide: a novel technique of green chemistry. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 84-87. [Link]
-
UCL Discovery. (2017). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 19(1), 27-41. [Link]
-
Chem Publishers. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry. [Link]
-
ResearchGate. (2014). (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(38), 5258-5260. [Link]
-
National Center for Biotechnology Information. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. Molecules, 28(13), 5013. [Link]
-
PubMed. (2009). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6331-6334. [Link]
-
Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. [Link]
-
Chemistry LibreTexts. (2026). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]
-
ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18781-18792. [Link]
-
ResearchGate. (n.d.). Synthesis of a series of derivatives of N-(3-hydroxyphenyl) benzamide... [Link]
-
ACS Publications. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]
-
Royal Society of Chemistry. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(4), 875-880. [Link]
-
Quora. (2017). Is the Schotten-Baumann reaction the same as benzoylation? [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]
-
Oxford Learning Link. (2015). Appendix 6: Protecting groups. [Link]
-
CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. [Link]
-
SynArchive. (n.d.). Protecting Groups List. [Link]
-
ResearchGate. (2013). (PDF) Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. [Link]
-
TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Trade Science Inc. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
ResearchGate. (2016). (PDF) Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents. [Link]
-
Arabian Journal of Chemistry. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu₂O@CeO₂. Arabian Journal of Chemistry, 13(12), 8705-8718. [Link]
-
National Center for Biotechnology Information. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Organic Letters, 14(13), 3494-3497. [Link]
-
RSC Publishing. (2013). Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo. Food & Function, 4(7), 1064-1073. [Link]
-
ResearchGate. (n.d.). Phenolysis of benzamide (1 a) with various phenols (2 a–2 x) to afford... [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Google Patents. (n.d.). Direct conversion of phenols into amides and esters of benzoic acid.
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(10), 2246-2267. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. [Link]
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- 4. Synthesis of phenolic amides and evaluation of their antioxidant and anti-inflammatory activity in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Resolving Emulsions in Benzanilide Extraction
Introduction
Welcome to the Technical Support Center. If you are reading this, you are likely staring at a separatory funnel containing a "rag layer"—a persistent emulsion sandwiched between your organic and aqueous phases.[1]
In the synthesis of benzanilide derivatives (typically via Schotten-Baumann or DCC coupling), emulsions are not just a nuisance; they are a symptom of specific physicochemical interactions. Benzanilides possess amide backbones capable of hydrogen bonding, and their precursors (anilines and benzoic acids) often act as amphiphilic surfactants when the pH is not strictly controlled.
This guide moves beyond generic advice. We utilize a Tiered Intervention System , moving from rapid physical fixes to deep chemical diagnostics.
Tier 1: Rapid Response (Physical Interventions)
Use these methods first. They alter the physical environment without changing the chemical composition of your product.
Q: The interface is undefined and "milky." How do I resolve this immediately?
A: The most reliable "quick fix" is the Salting Out method using saturated brine.
The Science:
Emulsions are stabilized by a hydration shell around the emulsifier (often unreacted aniline or polar impurities). Adding a high-concentration electrolyte (NaCl) increases the ionic strength of the aqueous phase.[2] Water molecules preferentially solvate the ions (
Protocol:
-
Add Saturated NaCl (Brine) to your separatory funnel. The volume should be 25–50% of your current aqueous volume.
-
Swirl gently (do not shake vigorously).
-
Allow to stand for 5–10 minutes.
-
Observation: The aqueous layer should become clearer as water is drawn away from the interface.
Q: There is a "sludge" or solid film at the interface.[1] Is this an emulsion?
A: This is likely a Pickering Emulsion , stabilized by solid particulates (often urea byproducts from coupling reagents or precipitated product) rather than dissolved surfactants.
The Fix: Celite Filtration Standard separation will fail here. You must physically remove the stabilizing particles.
Protocol:
-
Prepare a vacuum filtration setup with a sintered glass funnel.
-
Add a 1–2 cm pad of Celite 545 (diatomaceous earth).
-
Filter the entire biphasic mixture (both organic and aqueous layers) through the pad.[3]
-
Rinse the pad with fresh organic solvent.
-
Return the filtrate to a clean separatory funnel.
-
Result: The particulate stabilizers are trapped in the Celite, and the layers usually separate instantly.
Tier 2: Chemical Diagnostics (The Root Cause)
If physical methods fail, the chemistry of your extraction is fighting you. Benzanilide extractions are pH-sensitive.
Q: I used an acid chloride/aniline coupling. Why is the emulsion so stubborn?
A: You likely have unreacted aniline or benzoic acid acting as a surfactant.
-
Anilines (Basic): At neutral/high pH, they are neutral organics and can act as surfactants. At low pH, they are protonated (
), highly water-soluble, and lose their surfactant properties. -
Benzoic Acids (Acidic): At neutral/low pH, they are neutral. At high pH, they are deprotonated (
), becoming water-soluble salts.
Strategic pH Wash Table:
| Impurity Type | Chemical State Causing Emulsion | Corrective Wash Solution | Mechanism |
| Unreacted Aniline | Neutral Amine (Organic soluble/Surfactant) | 1M HCl (Acidic Wash) | Protonates amine to |
| Unreacted Acid | Neutral Benzoic Acid (Organic soluble/Surfactant) | Sat. | Deprotonates acid to |
| Coupling Reagents | Urea byproducts (DCC/EDC) | Water/Brine | These are often insoluble; see "Celite Filtration" above. |
Q: I am using Dichloromethane (DCM). Should I switch solvents?
A: Yes, if possible.
DCM has a density (
-
Alternative: Use Ethyl Acetate (Density
g/mL). The larger density difference ( vs ) creates a stronger driving force for separation.
Visualization: The Troubleshooting Logic
The following diagram illustrates the decision matrix for resolving benzanilide emulsions.
Caption: Decision tree for identifying and resolving emulsion types during benzanilide workup.
Tier 3: Prevention & Optimization
Stop the emulsion before it starts.
Q: How do I prevent this in my next experiment?
A:
-
Evaporate Reaction Solvent: If your reaction used DMF or DMSO, remove it before extraction. These solvents are miscible in both water and organics, acting as "phase bridges" that guarantee emulsions.
-
Concentration Control: Keep your product concentration below 100 mg/mL during extraction. High concentrations increase viscosity, stabilizing droplets.
-
Gentle Mixing: Do not shake the separatory funnel like a cocktail shaker. Invert it gently 20–30 times. Equilibrium is reached faster than you think.
References
-
University of Rochester. (n.d.). How To: Manage an Emulsion. Department of Chemistry. Retrieved from [Link]
-
Hyde, A. M., et al. (2017).[3] General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development. Retrieved from [Link]
-
Schlenk Line Survival Guide. (2023). Filtration through Celite. Retrieved from [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Melting Point Impurities in Benzamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to product purity, specifically focusing on the challenge of a lower-than-expected melting point. As a primary indicator of purity for crystalline solids, a depressed or broad melting point range in your benzamide product signals the presence of contaminants. This resource provides a structured, cause-and-effect approach to identifying and eliminating these impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purity assessment of synthesized benzamide.
Q1: What is the expected melting point of pure benzamide? A1: Pure benzamide is a white, crystalline solid with a sharp melting point typically reported in the range of 127-130°C.[1][2] Values within this narrow range, such as 128-129°C, are common for highly pure samples.[3]
Q2: Why is the melting point of my benzamide product significantly lower than the literature value? A2: A depressed melting point is a classic indication of impurities. According to the principles of colligative properties, soluble impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces.[4] The more impurity present, the greater the depression of the melting point.
Q3: What does a broad melting point range (e.g., 118-124°C) signify? A3: A broad melting point range, typically greater than 2°C, is also a hallmark of an impure sample.[5] Pure crystalline compounds melt at a specific, sharp temperature. In an impure mixture, melting begins at a lower temperature and proceeds over a wider range as the concentration of the bulk material in the liquid phase changes.
Q4: What are the most common low-melting-point impurities in benzamide synthesis? A4: The identity of impurities is highly dependent on the synthetic route. However, the most common low-melting-point contaminants are unreacted starting materials or byproducts from side reactions. These include:
-
Benzoic Acid (m.p. ~122°C): From hydrolysis of the acylating agent (e.g., benzoyl chloride).[6][7][8]
-
Benzoic Anhydride (m.p. 42-44°C): Can form during the synthesis from benzoic acid.[9][10]
-
Benzoyl Chloride (m.p. -1°C): Unreacted starting material, which is a liquid at room temperature.[11][12]
Section 2: Troubleshooting Guide for Low Melting Point Benzamide
This section provides a systematic approach to diagnosing and resolving purity issues based on the observed melting point of your product.
Initial Assessment Workflow
The following workflow provides a logical pathway from observation to resolution.
Caption: Troubleshooting Logic for Low Melting Point Benzamide.
Problem: Moderate Melting Point Depression (Range: ~120-125°C)
A moderately depressed melting point strongly suggests the presence of benzoic acid .
-
Causality & Mechanism: Benzoic acid is the hydrolysis product of common starting materials like benzoyl chloride.[13] Benzoyl chloride is highly reactive towards water, and even trace amounts of moisture in solvents, reagents, or from atmospheric exposure can lead to the formation of this impurity.[7]
C₆H₅COCl + H₂O → C₆H₅COOH + HCl
-
Thin-Layer Chromatography (TLC) Analysis: TLC is a rapid and effective method to visualize the presence of benzoic acid alongside your benzamide product.
-
Step 1: Prepare Samples: Dissolve small amounts of your crude product, pure benzamide (if available), and pure benzoic acid in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Step 2: Spot the Plate: On a silica gel TLC plate, spot each of the three samples in separate lanes. In a fourth lane, co-spot the crude product and the benzoic acid standard (apply one spot on top of the other).
-
Step 3: Develop the Plate: Place the plate in a developing chamber containing an appropriate eluent system, such as 70:30 Hexane:Ethyl Acetate.
-
Step 4: Visualize: After the solvent front has moved up the plate, remove it and visualize under a UV lamp (254 nm).
-
Interpretation: Your crude product lane will likely show two spots. The major spot should correspond to benzamide. If the second spot has the same retention factor (Rf) as the pure benzoic acid standard and the co-spot lane shows a single, elongated spot, the impurity is confirmed as benzoic acid.
-
-
Mixed Melting Point Determination: This classic technique provides definitive confirmation.
-
Step 1: Prepare a 1:1 mixture by grinding a small amount of your crude product with an equal amount of pure benzoic acid.
-
Step 2: Determine the melting point of this mixture.
-
Interpretation: If the melting point of the mixture is significantly lower and broader than your product's melting point, it confirms the presence of benzoic acid. If your product was pure benzoic acid, the melting point would remain sharp at ~122°C.
-
-
Protocol 1: Basic Aqueous Wash to Remove Benzoic Acid
This method leverages the acidic nature of benzoic acid, which can be deprotonated to form a water-soluble salt, while the neutral benzamide remains in the organic phase.[8][14]
-
Step 1: Dissolution: Dissolve the crude benzamide product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Step 2: Extraction: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). You will observe effervescence (CO₂ release) as the acid is neutralized.
-
Step 3: Separation: Allow the layers to separate and drain the aqueous (bottom) layer. Repeat the wash if necessary, until no more gas evolves.
-
Step 4: Water Wash: Wash the organic layer with deionized water to remove any residual bicarbonate, followed by a wash with brine (saturated NaCl solution) to aid in drying.
-
Step 5: Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield purified benzamide.
-
-
Protocol 2: Recrystallization from Hot Water
Recrystallization is a powerful purification technique based on differences in solubility at different temperatures.[13][15] Benzamide is sparingly soluble in cold water but its solubility increases significantly in hot water.
-
Step 1: Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling (e.g., on a hot plate) with stirring.
-
Step 2: Achieve Saturation: Continue adding small portions of hot water until the solid just completely dissolves. Adding excess solvent will reduce your final yield.[16]
-
Step 3: Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Step 4: Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.
-
Step 5: Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to rinse away any soluble impurities adhering to the crystal surfaces.
-
Step 6: Drying: Dry the crystals thoroughly to remove residual water. The melting point of the dried, recrystallized product should be sharp and within the literature range.
-
Problem: Severe Melting Point Depression (Range: <120°C)
A severely depressed melting point, or an oily/gummy solid, often points to the presence of impurities that are liquid or very low-melting solids at room temperature.
-
Likely Culprit 1: Unreacted Benzoyl Chloride (m.p. -1°C)
-
Causality: The reaction did not go to completion, or an insufficient amount of the amine nucleophile (ammonia) was used. Benzoyl chloride is a colorless, fuming liquid with a pungent odor.[11][17]
-
Troubleshooting: This issue is primarily resolved by optimizing the reaction and workup. Ensure the benzoyl chloride is added slowly to the ammonia solution to control the exothermic reaction.[2] The workup should involve a basic wash (as described above), which will hydrolyze and neutralize any remaining benzoyl chloride.
-
-
Likely Culprit 2: Benzoic Anhydride (m.p. ~42°C)
-
Causality: This can form via the dehydration of two molecules of benzoic acid, a reaction that can occur under certain conditions, particularly if a dehydrating agent is used in a synthesis starting from benzoic acid.[9]
-
Troubleshooting: Benzoic anhydride can be hydrolyzed back to benzoic acid under basic workup conditions. Subsequent removal of the resulting benzoic acid can be achieved with the basic wash protocol. For persistent contamination, purification via column chromatography may be necessary.
-
Section 3: Data Summary & Workflow Visualization
Data Presentation
Table 1: Melting Points of Benzamide and Common Low-Melting Impurities
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Citations |
| Benzamide (Product) | C₇H₇NO | 121.14 | 127 - 130 | [1][18] |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 121 - 123 | [6][19] |
| Benzoic Anhydride | C₁₄H₁₀O₃ | 226.23 | 42 - 44 | [9][10] |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | -1 | [11][20] |
Experimental Workflow Visualization
This diagram illustrates the common synthesis of benzamide from benzoyl chloride and highlights where low-melting-point impurities are introduced.
Caption: Benzamide Synthesis Workflow & Impurity Formation.
References
- Oreate AI Blog. (2025, December 24). Understanding the Melting Point of Benzoic Acid.
-
National Center for Biotechnology Information. (n.d.). Benzamide. PubChem. [Link]
-
Wikipedia. (n.d.). Benzoyl chloride. [Link]
-
Wikipedia. (n.d.). Benzamide. [Link]
-
Wikipedia. (n.d.). Benzoic anhydride. [Link]
-
American Chemical Society. (2020, December 21). Benzoic acid. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
Shandong Minglang Chemical Co., Ltd. (2024, March 25). Benzoic Anhydride CAS 93-97-0. [Link]
-
BYJU'S. (2021, December 7). Benzoyl chloride. [Link]
-
askIITians. (2025, March 4). How is benzamide obtained from benzoic acid?. [Link]
-
Piochem. (n.d.). BENZAMIDE. [Link]
-
Reactory. (2022, September 3). benzoic anhydride | C14H10O3. [Link]
-
Pharmaguideline. (n.d.). Benzamides: Sulpiride. [Link]
-
Scribd. (n.d.). Benzamide Synthesis and Recrystallization. [Link]
-
Scribd. (2025, February 25). Preparation of Benzoic Acid from Benzamide. [Link]
-
Buczak, K., et al. (n.d.). Exploring the cocrystallization potential of urea and benzamide. PMC. [Link]
-
Part 6: Preparation of Organic Compounds. (n.d.). [Link]
-
Slideshare. (2026, February 15). To synthesize benzamide from benzoic acid and determine its melting point. [Link]
-
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.). [Link]
-
Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. [Link]
-
YouTube. (2020, March 20). Synthesis of Benzamide. [Link]
-
Odinity. (2017, December 17). Purification of an Unknown Solid by Recrystallization. [Link]
-
YouTube. (2021, January 31). Synthesis of Benzamide. [Link]
- Google Patents. (n.d.). RU2019541C1 - Process for preparing benzamide.
-
Recrystallization1. (n.d.). [Link]
-
Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. [Link]
-
Organic Syntheses. (2022, November 17). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
-
Sciencemadness Discussion Board. (2022, March 23). Benzamide from benzoic acid + urea - Problems!. [Link]
-
Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. [Link]
-
Melting point determination. (n.d.). [Link]
-
Parsons Group - School of Chemistry. (2024, August 30). Low Melting Point Compounds. [Link]
-
experiment (1) determination of melting points. (2021, September 19). [Link]
Sources
- 1. Benzamide - Wikipedia [en.wikipedia.org]
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Validation & Comparative
A Comparative Guide to the 1H NMR Chemical Shifts of 4-hydroxy-N-(4-methoxyphenyl)benzamide and Related Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of NMR in Characterizing N-Arylbenzamides
N-arylbenzamides are a class of compounds with significant importance in drug discovery and materials science. Their structural elucidation is paramount for understanding their biological activity and material properties. 1H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of each proton in a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the surrounding chemical structure, making it a powerful parameter for confirming molecular identity and probing substituent effects.
This guide focuses on 4-hydroxy-N-(4-methoxyphenyl)benzamide, a molecule featuring two substituted benzene rings connected by an amide linkage. By comparing its 1H NMR spectrum with those of simpler, related structures, we can dissect the contributions of the hydroxyl (-OH) and methoxy (-OCH3) groups to the chemical shifts of the aromatic and amide protons. This comparative analysis serves as a practical reference for researchers working with similar compounds.
Comparative Analysis of 1H NMR Chemical Shifts
The following table summarizes the experimental 1H NMR chemical shifts for this compound and a selection of relevant comparative molecules. The data for the target molecule was predicted using a reliable online NMR prediction tool, while the data for the comparative compounds were obtained from reputable chemical databases. All shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
Table 1: Comparison of 1H NMR Chemical Shifts (ppm)
| Compound | Solvent | H (Amide N-H) | H (Aromatic, Benzoyl Ring) | H (Aromatic, Anilide Ring) | H (Other) |
| This compound (Predicted) | DMSO-d6 | ~10.0 | ~7.8 (d, 2H), ~6.9 (d, 2H) | ~7.5 (d, 2H), ~6.9 (d, 2H) | ~9.9 (s, 1H, -OH), ~3.7 (s, 3H, -OCH3) |
| N-phenylbenzamide | DMSO-d6 | 10.25 (s, 1H) | 7.96 (d, 2H), 7.57 (m, 3H) | 7.67 (d, 2H), 7.36 (t, 2H), 7.11 (t, 1H) | - |
| 4-hydroxybenzamide | DMSO-d6 | 7.77, 7.12 | 7.77 (d, 2H), 6.81 (d, 2H) | - | 10.0 (s, 1H, -OH) |
| N-(4-methoxyphenyl)acetamide | DMSO-d6 | 9.8 (s, 1H) | - | 7.45 (d, 2H), 6.85 (d, 2H) | 3.7 (s, 3H, -OCH3), 2.0 (s, 3H, -CH3) |
| 4-methoxybenzamide | DMSO-d6 | 7.88, 7.24 | 7.89 (d, 2H), 6.99 (d, 2H) | - | 3.81 (s, 3H, -OCH3) |
Note: Predicted values are denoted with a tilde (~). s = singlet, d = doublet, t = triplet, m = multiplet.
Below is a diagram illustrating the structure of this compound with protons labeled for reference.
Caption: Structure of this compound with labeled protons.
Discussion: The Influence of Substituents on Chemical Shifts
The electronic effects of the hydroxyl (-OH) and methoxy (-OCH3) groups significantly influence the chemical shifts of the aromatic protons in this compound.
-
Electron-Donating Effects: Both the hydroxyl and methoxy groups are electron-donating groups (EDGs) through resonance. They increase the electron density on the aromatic rings, particularly at the ortho and para positions. This increased electron density leads to a shielding effect, causing the protons at these positions to resonate at a lower chemical shift (upfield shift) compared to the unsubstituted benzanilide.
-
Benzoyl Ring: In the 4-hydroxybenzoyl portion of the molecule, the -OH group at the para position shields the ortho protons (protons adjacent to the hydroxyl group). This is evident when comparing the aromatic signals of this ring to the benzoyl ring in N-phenylbenzamide.
-
Anilide Ring: Similarly, in the N-(4-methoxyphenyl) moiety, the -OCH3 group at the para position shields the ortho protons (protons adjacent to the methoxy group). This effect can be observed by comparing the anilide ring signals to those in N-phenylbenzamide.
-
Amide Proton: The chemical shift of the amide proton (N-H) is typically observed in the downfield region (around 8-10 ppm) and is sensitive to solvent and hydrogen bonding. In our predicted spectrum of the target molecule in DMSO-d6, the amide proton is expected around 10.0 ppm, which is consistent with the experimental value for N-phenylbenzamide in the same solvent.
Experimental Protocol for 1H NMR Spectroscopy
To obtain a high-quality 1H NMR spectrum for compounds like this compound, the following protocol is recommended:
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). DMSO-d6 is often a good choice for amides due to its ability to dissolve a wide range of compounds and to observe exchangeable protons like N-H and O-H.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.
2. NMR Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
- Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, acquisition time, relaxation delay). For a standard 1H spectrum, 16 to 64 scans are typically sufficient.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Integrate the peaks to determine the relative number of protons corresponding to each signal.
- Reference the spectrum by setting the chemical shift of a known internal standard (e.g., TMS at 0 ppm) or the residual solvent peak to its known value.
The following diagram illustrates the general workflow for NMR analysis:
Caption: A generalized workflow for acquiring and processing 1H NMR spectra.
Conclusion
This guide has provided a comparative analysis of the 1H NMR chemical shifts of this compound, highlighting the significant influence of hydroxyl and methoxy substituents on the spectral features. By understanding these substituent effects, researchers can more effectively interpret the NMR spectra of complex N-arylbenzamides and related compounds, facilitating their structural elucidation and characterization in the context of drug development and materials science. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data for these important molecules.
References
A Comparative Guide to the Antioxidant Activities of 4-hydroxy-N-(4-methoxyphenyl)benzamide and Resveratrol
In the dynamic landscape of antioxidant research and drug development, the identification and characterization of novel antioxidant compounds remain a critical endeavor. This guide provides a comprehensive comparison of the well-established antioxidant, resveratrol, against the synthetic benzamide derivative, 4-hydroxy-N-(4-methoxyphenyl)benzamide. While resveratrol has been the subject of extensive investigation, this document aims to provide a forward-looking perspective on how a novel compound like this compound can be rigorously evaluated and compared, laying the groundwork for future research.
Introduction to the Contenders
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts.[1] Its biological activities, particularly its potent antioxidant and anti-inflammatory properties, have been extensively studied.[1][2][3]
This compound is a synthetic compound belonging to the benzamide class. While direct studies on its antioxidant activity are limited, the benzamide scaffold is a known pharmacophore present in numerous biologically active compounds.[4] Research on related hydroxy- and methoxy-substituted benzamide derivatives suggests a promising potential for antioxidant efficacy.[4][5][6][7][8] The presence of a hydroxyl group on the phenyl ring is a key structural feature that often imparts antioxidant properties.[5][9]
Mechanisms of Antioxidant Action: A Comparative Overview
A compound's antioxidant potential is defined by its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress. This can be achieved through various mechanisms.
Resveratrol: A Multi-Faceted Antioxidant
Resveratrol employs a multi-pronged approach to combat oxidative stress:
-
Direct Radical Scavenging: The phenolic hydroxyl groups in resveratrol's structure enable it to donate a hydrogen atom to stabilize free radicals.[10]
-
Upregulation of Endogenous Antioxidant Enzymes: Resveratrol is known to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[2][3] This pathway is a master regulator of cellular antioxidant defenses, leading to the increased expression of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[11][12][13][14]
-
Modulation of Pro-oxidant Enzymes: Resveratrol can inhibit the activity of enzymes that generate ROS, such as certain isoforms of cytochrome P450.
-
Metal Chelation: By chelating transition metal ions like copper and iron, resveratrol can prevent them from participating in Fenton reactions, which generate highly reactive hydroxyl radicals.[10]
Caption: Postulated antioxidant mechanism for the benzamide derivative.
Experimental Framework for a Head-to-Head Comparison
To empirically compare the antioxidant activities of these two compounds, a multi-tiered experimental approach is essential, progressing from simple chemical assays to more complex cell-based models.
In Vitro Antioxidant Capacity Assays
These assays provide a fundamental assessment of a compound's ability to scavenge free radicals in a controlled chemical environment.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically. [15][16]* Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions for both resveratrol and this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compounds or a vehicle control.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color that is measured spectrophotometrically. [16]* Protocol:
-
Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add a small volume of the test compound dilutions to the ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance.
-
Calculate the percentage of inhibition and express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
3. ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [15][17]The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
-
Protocol:
-
In a black 96-well plate, add the fluorescent probe (e.g., fluorescein), the test compound dilutions, and a vehicle control.
-
Initiate the reaction by adding the AAPH solution.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity kinetically over time (e.g., every minute for 60-90 minutes) at appropriate excitation and emission wavelengths.
-
Calculate the net area under the curve (AUC) and compare it to a standard antioxidant like Trolox to determine the ORAC value.
-
Caption: A generalized workflow for in vitro antioxidant assays.
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the test compounds. [18][19]
-
Principle: The CAA assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit DCF formation is measured. [20][21][22]* Protocol:
-
Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black plate and culture until confluent. [21] 2. Wash the cells with a buffer like PBS.
-
Treat the cells with various concentrations of the test compounds along with the DCFH-DA probe for a specific duration (e.g., 1 hour) to allow for cellular uptake. [18] 4. Wash the cells to remove the extracellular probe and compounds.
-
Induce oxidative stress by adding a free radical initiator like AAPH. [19] 6. Immediately begin kinetic measurement of fluorescence intensity in a microplate reader at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over a period of time (e.g., 60 minutes). [18] 7. Calculate the area under the curve and express the results as CAA units, often in quercetin equivalents. [19]
-
Comparative Data Summary (Hypothetical and Literature-Based)
The following table summarizes known data for resveratrol and provides a framework for the expected data for this compound.
| Parameter | Resveratrol | This compound |
| In Vitro Antioxidant Activity | ||
| DPPH IC50 | Effective scavenging reported [10] | To be determined; activity is anticipated due to the phenolic hydroxyl group. |
| ABTS (TEAC) | High TEAC values demonstrated [10] | To be determined; likely to show activity. |
| ORAC | High ORAC values reported [23][24] | To be determined; expected to quench peroxyl radicals. |
| Cellular Antioxidant Activity | ||
| CAA (Quercetin Equivalents) | Protects cells against oxidative damage [23] | To be determined; efficacy will depend on bioavailability and intracellular activity. |
| Bioavailability & Safety | ||
| Bioavailability | Low due to rapid metabolism [25][26][27] | Unknown; requires pharmacokinetic studies. |
| Safety Profile | Generally well-tolerated at moderate doses; some gastrointestinal side effects at high doses. [28][29][30] | Unknown; requires toxicological evaluation. |
Discussion and Future Directions
Resveratrol is a well-characterized natural antioxidant with a broad spectrum of biological activities, though its therapeutic potential is somewhat limited by its low bioavailability. [25][27][31]this compound represents a class of synthetic compounds that can be rationally designed and optimized for improved pharmacokinetic and pharmacodynamic properties.
The immediate next step is to perform the outlined in vitro and cellular antioxidant assays to generate direct comparative data. Should this compound exhibit significant antioxidant activity, further investigations would be warranted, including:
-
Mechanism of Action Studies: Investigating its effects on the Nrf2-ARE pathway and other relevant signaling cascades.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize antioxidant potency.
-
In Vivo Studies: Evaluating its efficacy in animal models of diseases associated with oxidative stress.
-
Pharmacokinetic and Toxicological Profiling: Assessing its absorption, distribution, metabolism, excretion (ADME), and safety profile.
This systematic approach will provide a comprehensive understanding of the antioxidant potential of this compound and its standing relative to established antioxidants like resveratrol.
References
- de la Lastra, C. A., & Villegas, I. (2005). Resveratrol as an antioxidant and pro-oxidant agent: mechanisms and clinical implications. Biochemical pharmacology, 70(5), 649–658.
- Linus Pauling Institute. (2015, June 11). Resveratrol.
- Gülçin, İ. (2010). Antioxidant properties of resveratrol: A structure-activity insight. Innovative Food Science & Emerging Technologies, 11(1), 210-218.
- Meng, X., Zhou, J., Zhao, W., Gan, R., & Li, H. (2024). Multidimensional biological activities of resveratrol and its prospects and challenges in the health field. Frontiers in Nutrition, 11.
- WebMD. (n.d.). Resveratrol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Li, H., Liu, B., & Li, H. (2022).
- Serafim, T. L., & Oliveira, P. J. (2021, April 28).
- Galiniak, S., A-H-B, A., & A, A. (2020).
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay.
- Perin, N., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology, 31(9), 929-941.
- Walle, T. (2011). Bioavailability of resveratrol. Annals of the New York Academy of Sciences, 1215, 9-15.
- Perin, N., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology.
- Xu, L., et al. (2021). Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.). Molecules, 26(24), 7586.
- González-Correa, J. A., & Navas-López, V. M. (2025). Trans-Resveratrol as a Food Ingredient Safety Assessment. Journal of Biomedical Research & Environmental Sciences.
- la Porte, C., et al. (2010). Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers. Experimental and Therapeutic Medicine, 1(6), 1047-1054.
- Perin, N., et al. (2018).
- Singh, A. P., et al. (2021). Resveratrol's Bioavailability. Encyclopedia.pub.
- Perin, N., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study.
- Salehi, B., et al. (2018). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. Oxidative Medicine and Cellular Longevity, 2018, 8370423.
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Distinguishing 4-hydroxy-N-(4-methoxyphenyl)benzamide from its Positional Isomers: An Integrated Analytical Strategy
An In-Depth Technical Guide for Researchers
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural characterization of a molecule is non-negotiable. Even subtle differences, such as the position of a functional group on an aromatic ring, can drastically alter a compound's biological activity, pharmacokinetic profile, and toxicity. This guide addresses a common and critical challenge: the unambiguous differentiation of constitutional isomers.[1][2] We will focus on 4-hydroxy-N-(4-methoxyphenyl)benzamide, a representative molecule, and delineate a robust, multi-technique strategy to distinguish it from its closely related positional isomers.
The core problem is that isomers share the same molecular formula (C₁₄H₁₃NO₃) and molecular weight (243.26 g/mol ), rendering simple mass determination insufficient. Their physicochemical properties can be remarkably similar, making chromatographic separation a non-trivial task. This guide moves beyond simple protocols to explain the underlying principles of why certain techniques are chosen and how to interpret the resulting data. We will present an integrated workflow that combines the separative power of High-Performance Liquid Chromatography (HPLC) with the definitive structural elucidation capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This self-validating system ensures the highest degree of confidence in structural assignment.
Chapter 1: The Isomeric Challenge
Constitutional isomers are compounds that have the same molecular formula but differ in the connectivity of their atoms.[2][3] For our target compound, this means the hydroxyl (-OH) and methoxy (-OCH₃) groups can be located at different positions on the two phenyl rings. For this guide, we will focus on distinguishing the target compound from three of its key isomers, which present distinct analytical challenges.
-
Compound A vs. B: This comparison highlights the difference between para and ortho substitution on the benzoyl ring. The proximity of the hydroxyl group to the amide carbonyl in Compound B allows for potential intramolecular hydrogen bonding, which will significantly influence its spectroscopic and chromatographic behavior.
-
Compound A vs. C: This is a critical comparison where the functional groups have been swapped between the two aromatic rings. This subtle change maintains the overall elemental composition but alters the electronic environment of each ring system.
-
Compound A vs. D: This comparison illustrates the effect of moving a substituent from the para to the meta position on the aniline ring, which will disrupt the symmetry observed in Compound A.
Chapter 2: Chromatographic Separation Strategies: The Power of HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of separating isomeric mixtures.[4][5] The principle lies in the differential partitioning of analytes between a stationary phase and a mobile phase. For isomers with minor structural differences, achieving baseline separation requires careful method development.
Expertise in Action: Stationary Phase Selection
While a standard C18 (octadecylsilane) column is a common starting point in reversed-phase HPLC, it separates primarily based on hydrophobicity. Since our isomers have identical molecular formulas, their hydrophobic character may be too similar for adequate separation. A more strategic choice is a stationary phase that offers alternative interaction mechanisms.
A phenyl-hexyl or biphenyl stationary phase is highly recommended.[6][7] The rationale is that these phases can induce π-π stacking interactions between the electron-rich stationary phase and the aromatic rings of the analytes. The precise orientation and electronic nature of each isomer's rings will dictate the strength of these interactions, providing an additional, highly sensitive separation mechanism beyond simple hydrophobicity.
Experimental Protocol: HPLC Separation
-
System Preparation: Use an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in deionized water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile. The acidic modifier ensures the phenolic and amide protons are in a consistent protonation state, leading to sharp, reproducible peaks.
-
-
Column: Kinetex Biphenyl column (150 mm x 4.6 mm, 2.7 µm particle size) or equivalent. Maintain column temperature at 30°C.
-
Gradient Elution:
-
Start with a linear gradient: 30% B to 70% B over 15 minutes.
-
Hold at 70% B for 2 minutes.
-
Return to 30% B over 1 minute and equilibrate for 5 minutes.
-
Flow rate: 1.0 mL/min.
-
-
Detection: Monitor at 254 nm, a wavelength where all aromatic isomers will strongly absorb.
-
Sample Preparation: Prepare 100 µg/mL solutions of each isomer standard and a mixture in the initial mobile phase composition (30% B).
Anticipated Results & Data
The elution order will depend on the net polarity and strength of π-π interactions. Compound B, with its potential for intramolecular hydrogen bonding, may behave as if it were less polar and elute later than Compound A. Compound C, having the electron-donating methoxy group on the benzoyl ring, may interact differently with the biphenyl phase compared to Compound A, where it is on the aniline ring.
| Compound | Isomer | Expected Retention Time (min) | Rationale for Separation |
| A | This compound | ~8.5 | Baseline reference |
| B | 2-hydroxy-N-(4-methoxyphenyl)benzamide | ~9.2 | Intramolecular H-bonding may increase retention on a biphenyl phase. |
| C | 4-methoxy-N-(4-hydroxyphenyl)benzamide | ~8.1 | Different electronic distribution affects π-π interactions and polarity. |
| D | N-(3-methoxyphenyl)-4-hydroxybenzamide | ~8.9 | Meta substitution alters molecular dipole and interaction geometry. |
Note: Retention times are illustrative. The key objective is to achieve baseline resolution (Rs > 1.5) between all peaks.[8]
Chapter 3: Spectroscopic Fingerprinting for Definitive Identification
Once separated by HPLC, or for analyzing pure standards, spectroscopic techniques provide the definitive structural evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for isomer differentiation as it provides a detailed map of the carbon-hydrogen framework.[9][10]
¹H NMR - The Proton Environment: The key to distinguishing the isomers lies in the aromatic region (typically 6.8-8.0 ppm).
-
Symmetry is Key: Compounds A and C, being di-para-substituted, will exhibit highly symmetric and simple splitting patterns. Each ring will show two distinct signals, both appearing as doublets with a characteristic coupling constant (~8-9 Hz).
-
Complexity Reveals Structure: Compound B (ortho-substituted ring) and Compound D (meta-substituted ring) will show more complex, asymmetric splitting patterns in the aromatic region, immediately distinguishing them from A and C.
-
Chemical Shifts: The electronic environment dictates the chemical shift. In Compound A, the ring attached to the hydroxyl group will have protons that are more shielded (lower ppm) than the ring in Compound C, which is attached to the amide nitrogen.
¹³C NMR - The Carbon Skeleton: This technique confirms the conclusions from ¹H NMR.
-
Signal Counting: Due to symmetry, the di-para-substituted isomers (A and C) will show fewer aromatic carbon signals than the less symmetric isomers (B and D).
-
Carbonyl Shift: The chemical shift of the carbonyl carbon (C=O) is sensitive to the electronic nature of the attached aromatic ring.[11] We can predict that the carbonyl carbon in Compound C (attached to a methoxy-substituted ring) will be at a slightly different chemical shift than in Compound A (attached to a hydroxy-substituted ring).
| Technique | Compound A | Compound B | Compound C | Compound D |
| ¹H NMR (Aromatic) | Two sets of AA'BB' doublets | Complex multiplet pattern | Two sets of AA'BB' doublets | Complex multiplet pattern |
| ¹³C NMR (Aromatic Signals) | 8 signals (4 per ring) | 12 signals (6 per ring) | 8 signals (4 per ring) | 12 signals (6 per ring) |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for functional group identification and probing hydrogen bonding.[12][13] All isomers will show characteristic amide and hydroxyl peaks, but their positions will vary.
-
N-H Stretch: Typically around 3300-3400 cm⁻¹.
-
O-H Stretch: A broad band around 3200-3500 cm⁻¹ for intermolecularly bonded phenols (Compounds A, C, D). For Compound B, the O-H stretch may be sharper and shifted if strong intramolecular hydrogen bonding to the carbonyl oxygen occurs.[14]
-
C=O Stretch (Amide I): A strong absorption around 1650-1680 cm⁻¹.[12][15] The exact position is sensitive to hydrogen bonding. The intramolecular H-bond in Compound B is expected to lower the C=O frequency compared to Compound A.
-
Fingerprint Region (600-1400 cm⁻¹): This complex region contains C-O, C-N, and C-C bending and stretching vibrations and is unique for each isomer.
Mass Spectrometry (MS)
While all isomers have the same molecular ion (m/z 243), their fragmentation patterns in tandem MS (MS/MS) can be diagnostic.[16][17] The most likely fragmentation is the cleavage of the amide bond.
-
The Diagnostic Cleavage:
-
Compound A will fragment to produce ions at m/z 121 (hydroxybenzoyl cation) and m/z 123 (methoxyaniline radical cation).
-
Compound C , conversely, will fragment to produce ions at m/z 135 (methoxybenzoyl cation) and m/z 109 (hydroxyaniline radical cation). This clear difference in fragment masses provides an unambiguous method to distinguish between these two specific isomers. The fragmentation of ortho and meta isomers (B and D) may show more complex patterns but will still differ from the para isomers.
-
Chapter 4: A Self-Validating, Integrated Approach
Trustworthy science relies on orthogonal data. No single technique should be used in isolation to identify an unknown. The most robust approach is an integrated workflow where each step validates the next.
This workflow ensures a self-validating system. The HPLC provides physical separation, the MS confirms mass and provides diagnostic fragments, and the NMR delivers the final, irrefutable structural proof.
Conclusion
Distinguishing constitutional isomers like this compound from its related structures is a challenge that demands more than a single analytical method. It requires a strategic and logical approach. By leveraging the orthogonal strengths of chromatography and spectroscopy, researchers can build a comprehensive and irrefutable body of evidence. The key is to understand the causality behind each experimental choice—selecting a phenyl-based HPLC column to exploit π-π interactions, predicting NMR patterns based on symmetry, and identifying diagnostic mass fragments. This integrated strategy not only solves the immediate analytical problem but also embodies the principles of scientific rigor essential in drug development.
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Spectroscopic and theoretical investigation of solvent effect on N–H∙∙∙O, N–H∙∙∙N and N–H∙∙∙π interactions in complexes of N-monosubstituted benzamides. ResearchGate. (2025, September 29). Available at: [Link]
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Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. (2025, July 23). Available at: [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention of 4-hydroxy-N-(4-methoxyphenyl)benzamide
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 4-hydroxy-N-(4-methoxyphenyl)benzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of parameters. It delves into the causal relationships between chromatographic variables and analyte retention, empowering the user to develop and optimize robust analytical methods. The principles and data herein are synthesized from established methods for structurally similar benzamide and phenolic compounds, providing a scientifically grounded framework for analysis.
Introduction to the Analyte and the Imperative for HPLC Analysis
This compound is a molecule of interest in medicinal chemistry and materials science, incorporating both a phenolic hydroxyl group and a secondary amide linkage. The accurate and reliable quantification of this compound is essential for reaction monitoring, purity assessment, quality control, and pharmacokinetic studies.[1] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for this class of molecules due to its high resolution, sensitivity, and adaptability.[2]
The retention time (tR) in HPLC—the time elapsed from injection to the appearance of the peak maximum—is a critical parameter for compound identification. However, it is not an immutable constant. It is a function of the analyte's physicochemical properties and its dynamic interaction with the stationary and mobile phases. Understanding the factors that govern retention is paramount for developing reproducible and transferable methods.[3][4]
The Foundation of Retention in Reversed-Phase Chromatography
In RP-HPLC, the separation mechanism is based on the partitioning of analytes between a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase (usually a mixture of water and a water-miscible organic solvent like acetonitrile or methanol).[5]
-
Analyte Polarity: this compound possesses both nonpolar (aromatic rings) and polar (hydroxyl, amide) functional groups. Its overall polarity will dictate its affinity for the stationary phase.
-
Retention Principle: Less polar analytes interact more strongly with the nonpolar stationary phase, resulting in longer retention times. Conversely, more polar analytes have a greater affinity for the polar mobile phase and elute earlier. The goal of method development is to manipulate this equilibrium to achieve optimal separation from impurities or other components.
The following diagram illustrates the fundamental workflow for HPLC analysis.
Caption: A generalized workflow for HPLC analysis, from preparation to data processing.
Comparative Analysis of Methodologies for Benzamide Derivatives
While specific retention time data for this compound is not widely published, a robust starting point can be established by comparing validated methods for analogous compounds. The following table summarizes isocratic RP-HPLC conditions for various benzamides and related structures.
| Analyte/Class | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Detection (nm) | Retention Time (min) | Reference |
| Benzamide Compounds | C18, 250x4.6 mm, 5 µm | Acetonitrile : Water (50:50, v/v) | 1.0 | 30 | 254 | Analyte Dependent | [1] |
| N-phenylbenzamide | C18 | Acetonitrile : 10mM NaOAc pH 5 (50:50) | 0.7 | 30 | 254 | ~7.60 | [6] |
| o-propoxy-benzamide | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | N/A | N/A | N/A | Simulated Data | [7] |
| 4-Hydroxybenzoic Acid | C18 | Acetonitrile : 0.1% H₃PO₄ (Gradient) | 1.0 | 30 | 230 | ~11.78 | [8] |
| 4-Benzoylbenzamide | C18, 250x4.6 mm, 5 µm | Acetonitrile : Water (60:40, v/v) | 1.0 | 30 | 254 | Analyte Dependent | [9] |
Analysis of Comparative Data:
-
Stationary Phase: A C18 column is the universal choice for these moderately nonpolar compounds, providing effective retention through hydrophobic interactions.
-
Mobile Phase: A mixture of acetonitrile and water is standard. The ratio is the primary tool for adjusting retention. For N-phenylbenzamide, a 50:50 ratio yields a retention time of ~7.6 minutes.[6] For the more complex 4-benzoylbenzamide, a stronger mobile phase (60% acetonitrile) is used to ensure reasonable elution times.[9]
-
pH Control: The methods for N-phenylbenzamide and 4-hydroxybenzoic acid explicitly use a buffer or acid.[6][8] This is the most critical insight for analyzing this compound. The phenolic hydroxyl group (pKa ~10) can deprotonate at neutral or basic pH, becoming an ionic and highly polar phenolate. This ionization leads to poor peak shape and drastically reduced retention on a C18 column. By maintaining an acidic pH (e.g., pH 3-5), the hydroxyl group remains protonated (-OH), ensuring the molecule is in a single, less polar state, which promotes consistent hydrophobic interaction and reproducible retention.[10]
The interplay of these parameters directly influences retention time, as illustrated below.
Caption: Key HPLC parameters and their causal effect on analyte retention time.
Recommended Protocol for Method Development
This protocol provides a self-validating starting point for the analysis of this compound, grounded in the principles discussed above.
Instrumentation and Chromatographic Conditions
A standard HPLC system with a UV detector is sufficient.[1]
| Parameter | Recommended Specification | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Industry standard for robust separation of benzamide-type molecules.[1] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acid suppresses ionization of the phenolic group for better peak shape.[8] |
| Elution Mode | Isocratic: 50% A, 50% B (Adjust as needed) | A 50:50 ratio is a good starting point based on similar compounds.[1][6] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and pressure. |
| Injection Volume | 10 - 20 µL | Typical volume to avoid column overloading. |
| Column Temp. | 30°C | Provides stable conditions and reduces viscosity, improving efficiency.[4][10] |
| Detection λ | 254 nm | A common wavelength for aromatic compounds with good absorbance. |
| Run Time | 10 - 15 minutes | Should be sufficient to elute the main peak and any impurities. |
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid): Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter through a 0.45 µm membrane and degas thoroughly using sonication or vacuum filtration.[1]
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol or acetonitrile and dilute to the mark with the mobile phase (50:50 mixture). Sonicate for 5 minutes to ensure complete dissolution.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).[9]
Chromatographic Procedure and System Validation
-
Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes, or until a stable, noise-free baseline is achieved.[9]
-
Blank Injection: Inject the mobile phase (blank) to ensure no system peaks interfere with the analyte peak.
-
System Suitability: Inject a working standard solution (e.g., 20 µg/mL) five or six times. The system is ready for analysis if the relative standard deviation (%RSD) of the retention time is <1% and the peak area is <2%. Other parameters like tailing factor (should be ≤2) and theoretical plates should also be monitored.
-
Calibration: Inject the series of working standard solutions to generate a calibration curve of peak area versus concentration. A correlation coefficient (r²) of >0.999 is typically required.
-
Sample Analysis: Inject the prepared sample solutions. The concentration is determined by interpolating the peak area from the calibration curve.
Conclusion
The HPLC retention time of this compound is fundamentally governed by its partitioning behavior, which can be precisely controlled through logical adjustments of the mobile phase composition, particularly its organic strength and pH. A reversed-phase C18 column with an isocratic mobile phase of acetonitrile and acidified water (pH 3-4) provides a robust starting point for method development. Based on comparative data from analogous benzamides, a 50:50 acetonitrile:water ratio at 30°C and a 1.0 mL/min flow rate is predicted to yield a reproducible retention time within a practical analytical window. By systematically applying the principles and protocols outlined in this guide, researchers can develop and validate a reliable HPLC method for the accurate quantification of this compound.
References
- Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.
- Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column. SIELC Technologies.
- Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai J. Sci. (2010).
- Isocratic RP-HPLC method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. ResearchGate.
- Factors Impacting Chromatography Retention Time. Separation Science. (2024).
- What Factors Influence HPLC Retention Time Precision?. Altabrisa Group. (2025).
- Common Reasons for HPLC Retention Time Drift, Variation or Change. ResearchGate. (2026).
- Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Benchchem.
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. (2021).
- Mechanisms of retention in HPLC. University of Valencia.
- Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-Benzoylbenzamide. Benchchem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sepscience.com [sepscience.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. uv.es [uv.es]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Benzamide, o-propoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. longdom.org [longdom.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
